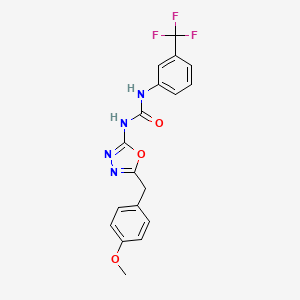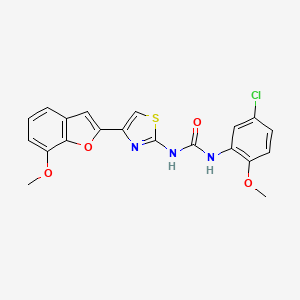![molecular formula C14H15N3O3 B2537108 N-[(2-methoxyphenyl)methyl]-1-methyl-6-oxopyridazine-3-carboxamide CAS No. 1040661-78-6](/img/structure/B2537108.png)
N-[(2-methoxyphenyl)methyl]-1-methyl-6-oxopyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-methoxyphenyl)methyl]-1-methyl-6-oxopyridazine-3-carboxamide, also known as Moxonidine, is a synthetic compound that belongs to the imidazoline class of antihypertensive drugs. Moxonidine has been found to be effective in reducing blood pressure and is used in the treatment of hypertension.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
Research on compounds with structural similarities to "N-[(2-methoxyphenyl)methyl]-1-methyl-6-oxopyridazine-3-carboxamide" often focuses on their synthesis and chemical characterization. For example, the study of pyrazole and pyrazolopyrimidine derivatives, including their synthesis and characterization through elemental analysis and spectral data (IR, MS, NMR), has been documented. These compounds have been screened for their in vitro cytotoxic activity against various cancer cell lines, indicating their potential as therapeutic agents (Hassan, Hafez, & Osman, 2014).
Biological Activity
The synthesis and biological evaluation of coordination compounds with related chemical structures have been studied for their antimicrobial and antifungal activities. These studies involve the reaction of specific carboxamides with metal hydrates, leading to compounds that have been tested against a variety of bacterial and fungal strains, showcasing the antimicrobial potential of these compounds (Gulea et al., 2019).
Antitumor and Antimicrobial Applications
Further, derivatives containing the carboxamide group have been synthesized and evaluated for their antitumor activities. Research into novel 4-phenoxypyridine derivatives, for instance, has shown moderate to good antitumor activities, highlighting the importance of the structural features in the bioactivity of these compounds (Liu et al., 2020). Additionally, the preparation of novel pyrazole carboxamide, pyridazine, and thienopyridazine derivatives and their testing for antibacterial bioactivity against different bacterial strains underscore the broad spectrum of potential biological applications of these compounds (Othman & Hussein, 2020).
Structural and Pharmacological Studies
The crystal structure analysis of related compounds has been performed to determine the factors influencing biological activity. For instance, the study of N-(1-arylethyl)-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides has found a clear relationship between spatial structure and biological activity, with certain configurations showing powerful analgesic and anti-inflammatory properties (Ukrainets et al., 2019).
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-methyl-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-17-13(18)8-7-11(16-17)14(19)15-9-10-5-3-4-6-12(10)20-2/h3-8H,9H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHCOTQOVQWEMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2537025.png)
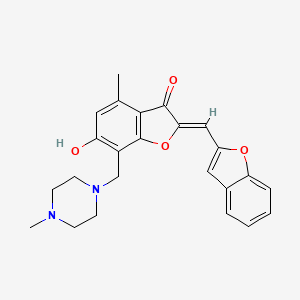
![N-cyclohexyl-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2537027.png)
![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2537029.png)
![N-[[3-(Propan-2-ylamino)phenyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2537031.png)
![N-(2-methoxyphenyl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B2537034.png)
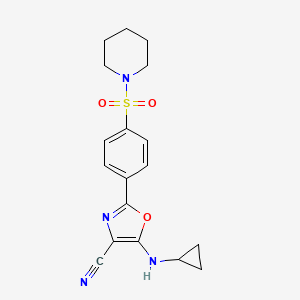

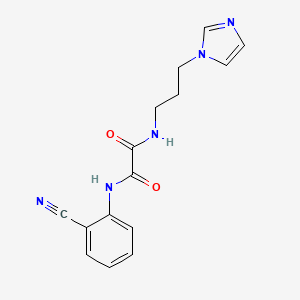
![8-(4-methoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)
![2-[2-(benzyloxy)phenoxy]-N-(cyanomethyl)acetamide](/img/structure/B2537044.png)
